Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is a synthetic organic compound known for its multifaceted applications in both scientific research and industrial processes. Its intricate molecular structure, featuring a combination of methoxy, nitrophenoxy, and pyrimidinyl functional groups, enables its involvement in a diverse array of chemical reactions and makes it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate typically involves a multi-step process:
Sulfanylation: Begins with the introduction of a sulfanyl group to a pyrimidine derivative under controlled conditions. Common reagents include sulfur-containing compounds.
Nitration
Esterification: Finally, esterification occurs, converting the compound into its ethyl ester form using ethanol and a suitable catalyst.
Industrial Production Methods: : Industrial production methods mirror these steps but on a larger scale, often employing continuous flow reactors for consistent yields and process efficiency. Solvent recycling and automated control systems ensure the safe and cost-effective manufacture of this complex molecule.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:
Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.
Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.
Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.
Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.
Scientific Research Applications
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:
Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.
Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.
Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.
Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[5-methoxy-4-(4-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-ethoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-methoxy-4-(3-nitrophenyl)-2-pyrimidinyl]sulfanyl}acetate
Uniqueness: : Its uniqueness lies in the specific combination of methoxy, nitrophenoxy, and pyrimidinyl groups, which confer unique reactivity and biological activity compared to similar molecules. This makes it a preferred choice in targeted synthetic and research applications.
Biological Activity
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS Number: 338423-44-2) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxy group, and a nitrophenoxy moiety. The synthesis typically involves the reaction of ethyl chloroacetate with the corresponding thiol derivative of the pyrimidine, leading to the formation of the thioester linkage central to its biological activity .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer research. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfur moieties have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group is believed to enhance these effects by disrupting bacterial cell wall synthesis.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. For example, studies on related pyrimidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study focusing on ethyl derivatives demonstrated that compounds with sulfur substitutions exhibited potent antimicrobial activity. The results indicated that these compounds could serve as effective agents against resistant bacterial strains .
- Cytotoxicity Against Cancer Cells : In vitro studies on pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVOQRNZOIUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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